Bicyclo[3.2.1]octa-2,6-diene
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Overview
Description
Bicyclo[3.2.1]octa-2,6-diene is an organic compound with the molecular formula C₈H₁₀. It is a bicyclic hydrocarbon featuring a unique structure that includes two fused rings. This compound is of interest in various fields of chemistry due to its distinctive chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[3.2.1]octa-2,6-diene can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene reacts with a dienophile to form the bicyclic structure. For instance, cyclopentadiene can react with acetylene derivatives under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Diels-Alder reactions. The reaction conditions are optimized to maximize yield and purity, often involving high-pressure reactors and specific catalysts to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[3.2.1]octa-2,6-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Hydrogenation can reduce the double bonds, converting it into a saturated bicyclic compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the bicyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using bromine or chlorine, and nucleophilic substitution using organometallic reagents.
Major Products
Oxidation: Epoxides and diols.
Reduction: Bicyclo[3.2.1]octane.
Substitution: Halogenated derivatives and substituted bicyclic compounds.
Scientific Research Applications
Bicyclo[3.2.1]octa-2,6-diene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the synthesis of polymers and advanced materials
Mechanism of Action
The mechanism of action of bicyclo[3.2.1]octa-2,6-diene involves its reactivity with various chemical reagents. The compound’s bicyclic structure and conjugated double bonds make it highly reactive in cycloaddition and substitution reactions. Molecular targets and pathways include interactions with enzymes and receptors in biological systems, although specific pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.3.0]octa-2,6-diene: Similar in structure but with different ring fusion.
Bicyclo[2.2.2]octa-2,6-diene: Another bicyclic compound with a different ring system.
Bicyclo[3.2.1]octane: The fully saturated analog of bicyclo[3.2.1]octa-2,6-diene
Uniqueness
This compound is unique due to its specific ring structure and the presence of conjugated double bonds, which confer distinct reactivity and chemical properties compared to its analogs .
Properties
CAS No. |
4096-95-1 |
---|---|
Molecular Formula |
C8H10 |
Molecular Weight |
106.16 g/mol |
IUPAC Name |
bicyclo[3.2.1]octa-2,6-diene |
InChI |
InChI=1S/C8H10/c1-2-7-4-5-8(3-1)6-7/h1-2,4-5,7-8H,3,6H2 |
InChI Key |
VTYQQMGYHHVPMX-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2CC1C=C2 |
Origin of Product |
United States |
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